GlyT1 Inhibitor 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

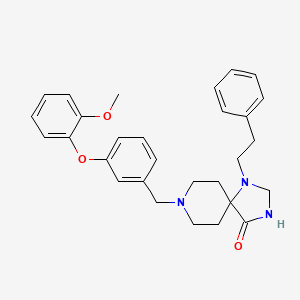

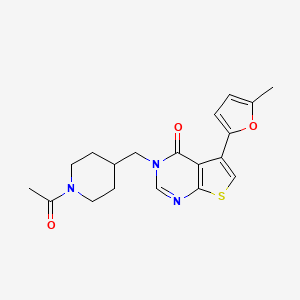

El Inhibidor de GlyT1 1 es un inhibidor novedoso, potente y selectivo del transportador de glicina 1 (GlyT1). Este compuesto ha atraído considerable atención debido a sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de los déficits cognitivos asociados con la esquizofrenia y otros trastornos del sistema nervioso central . Al inhibir GlyT1, este compuesto aumenta la concentración de glicina en la hendidura sináptica, mejorando así la neurotransmisión y la función cognitiva .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del Inhibidor de GlyT1 1 implica múltiples pasos, incluida la unión de grupos arilo lipofílicos extendidos al átomo de nitrógeno de la sarcosina . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial: La producción industrial del Inhibidor de GlyT1 1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de GlyT1 1 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma reducida.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan en reacciones de sustitución.

Principales productos formados:

Aplicaciones Científicas De Investigación

El Inhibidor de GlyT1 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El Inhibidor de GlyT1 1 ejerce sus efectos al inhibir el transportador de glicina 1, que es responsable de la recaptación de glicina de la hendidura sináptica. Al bloquear este transportador, el compuesto aumenta la concentración de glicina en la hendidura sináptica, mejorando así la activación de los receptores N-metil-D-aspartato (NMDA). Esto conduce a una mejor neurotransmisión y función cognitiva . El inhibidor bloquea GlyT1 en una conformación abierta hacia adentro y se une a la puerta intracelular de la vía de liberación, superponiéndose con el sitio de liberación de glicina .

Comparación Con Compuestos Similares

El Inhibidor de GlyT1 1 es único en su alta potencia y selectividad para el transportador de glicina 1. Los compuestos similares incluyen:

Bitopertin: Otro inhibidor de GlyT1 con una estructura química y un perfil farmacocinético diferentes.

PF-03463275: Un inhibidor competitivo de GlyT1 que actualmente se encuentra en ensayos de Fase II.

SSR504734: Un inhibidor no basado en sarcosina que se une a un bolsillo externo de GlyT1.

En comparación con estos compuestos, el Inhibidor de GlyT1 1 ofrece ventajas distintas en términos de potencia, selectividad y potencial terapéutico .

Propiedades

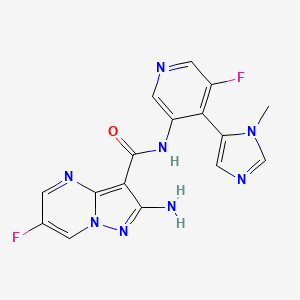

IUPAC Name |

3-[2-(2-methylpyridin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl]-4-propan-2-yloxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-14(2)29-21-5-4-16(10-23)9-19(21)22(28)26-11-17-12-27(25-20(17)13-26)18-6-7-24-15(3)8-18/h4-9,12,14H,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEHAYBWEMOJMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2C=C3CN(CC3=N2)C(=O)C4=C(C=CC(=C4)C#N)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)

![(4Z)-5-methyl-4-[(4-morpholin-4-ylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B8105897.png)

![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)

![2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide](/img/structure/B8105931.png)

![(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride](/img/structure/B8105936.png)